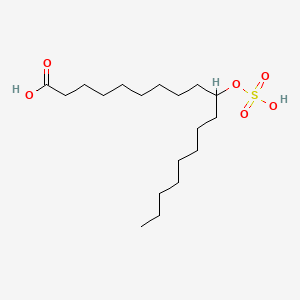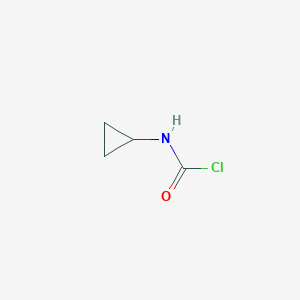![molecular formula C13H7Cl4F B3055593 Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- CAS No. 656803-77-9](/img/structure/B3055593.png)
Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-
概要
説明
Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- is an organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring. This compound is notable for its complex structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective chlorination and fluorination of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene followed by further substitution reactions to introduce the fluorine atom. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- can undergo oxidation reactions, often leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may involve the removal of halogen atoms, resulting in the formation of less substituted benzene derivatives.
Substitution: This compound is prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of less substituted benzene derivatives.
Substitution: Formation of hydroxylated or aminated benzene derivatives.
科学的研究の応用
Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition or activation of specific biochemical pathways, leading to various biological outcomes.
類似化合物との比較
- Benzene, 2,4-dichloro-1-methyl-
- Benzene, 2,4-dichloro-1-(chloromethyl)-
- Benzene, 1,4-dichloro-
- Benzene, 1,4-dichloro-2-methyl-
Comparison: Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.
特性
IUPAC Name |
2,4-dichloro-1-[dichloro-(4-fluorophenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4F/c14-9-3-6-11(12(15)7-9)13(16,17)8-1-4-10(18)5-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQXSFACUGKCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625912 | |
| Record name | 2,4-Dichloro-1-[dichloro(4-fluorophenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656803-77-9 | |
| Record name | 2,4-Dichloro-1-[dichloro(4-fluorophenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B3055516.png)





![(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B3055527.png)
![chromeno[3,4-b]pyridin-5-one](/img/structure/B3055529.png)


